N-(1,3-thiazol-2-yl)adamantane-1-carboxamide
Overview
Description
N-(1,3-thiazol-2-yl)adamantane-1-carboxamide: is a compound that combines the structural features of both adamantane and thiazole moieties. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This unique combination endows the compound with interesting chemical and biological properties, making it a subject of research in various scientific fields .
Mechanism of Action
Target of Action
N-(1,3-thiazol-2-yl)adamantane-1-carboxamide is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various biological effects . For instance, some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-thiazol-2-yl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with thiazole derivatives. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond between the carboxylic acid group of adamantane and the amine group of thiazole . The reaction is usually carried out under mild conditions, often in the presence of a base like triethylamine, and solvents such as dichloromethane or dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(1,3-thiazol-2-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N-(1,3-thiazol-2-yl)adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including antiviral and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and catalysts
Comparison with Similar Compounds
N-(1,3-thiazol-2-yl)adamantane-1-carboxamide: can be compared with other adamantane derivatives such as amantadine and memantine, which are known for their antiviral and neuroprotective properties.
Thiazole derivatives: like thiazole orange and thiazole yellow are used as fluorescent dyes and have different applications in biological imaging
Uniqueness: The combination of adamantane and thiazole in this compound provides a unique structural framework that enhances its stability and reactivity.
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)adamantane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c17-12(16-13-15-1-2-18-13)14-6-9-3-10(7-14)5-11(4-9)8-14/h1-2,9-11H,3-8H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENHUAQKRFCQIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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